4-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide

regioisomerism electronic effects medicinal chemistry

4-Nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide (CAS 329063-95-8) is a synthetic, nitro-substituted benzamide derivative with the molecular formula C12H14N2O4 and a molecular weight of 250.25 g/mol. It consists of a 4-nitrobenzamide core linked via an amide bond to a tetrahydrofuran-2-ylmethylamine moiety.

Molecular Formula C12H14N2O4
Molecular Weight 250.25g/mol
CAS No. 329063-95-8
Cat. No. B400768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide
CAS329063-95-8
Molecular FormulaC12H14N2O4
Molecular Weight250.25g/mol
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H14N2O4/c15-12(13-8-11-2-1-7-18-11)9-3-5-10(6-4-9)14(16)17/h3-6,11H,1-2,7-8H2,(H,13,15)
InChIKeyZIDAIXFZQZFHDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide (CAS 329063-95-8): Procurement-Ready Nitrobenzamide Building Block for Medicinal Chemistry and Epigenetic Probe Development


4-Nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide (CAS 329063-95-8) is a synthetic, nitro-substituted benzamide derivative with the molecular formula C12H14N2O4 and a molecular weight of 250.25 g/mol. It consists of a 4-nitrobenzamide core linked via an amide bond to a tetrahydrofuran-2-ylmethylamine moiety . The compound is listed on the NIST Chemistry WebBook, confirming its structural identity through its standardized InChI Key (ZIDAIXFZQZFHDE-UHFFFAOYSA-N) [1]. It is commercially available from multiple reputable vendors in research-grade purity (95-97%) , positioning it as an accessible and well-characterized intermediate for downstream medicinal chemistry applications, particularly in the exploration of benzamide-based epigenetic modulators and anti-tubercular agents.

Why 4-Nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide Cannot Be Replaced by Generic Nitrobenzamide Analogs: Positional Isomerism and Functional Group Synergy


Despite sharing a common molecular formula (C12H14N2O4) with its regioisomer 2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide, the 4-nitro substitution pattern in this compound profoundly alters its electronic distribution, hydrogen-bonding capacity, and biological target engagement profile . The para-nitro group exerts a strong electron-withdrawing effect via resonance with the amide carbonyl, modulating the acidity of the amide proton (predicted pKa 12.89 ± 0.46) and influencing molecular recognition by epigenetic targets such as histone deacetylases (HDACs) and nicotinamide N-methyltransferase (NNMT), where the spatial positioning of the nitro pharmacophore is critical for zinc-chelating or substrate-competitive interactions . Furthermore, the tetrahydrofuran-2-ylmethyl substituent introduces conformational flexibility and a hydrogen-bond-accepting oxygen that is absent in simple N-alkyl or N-aryl benzamide analogs, potentially enhancing aqueous solubility and membrane permeability relative to more lipophilic congeners . These structural features collectively mean that generic substitution with ortho- or meta-nitro isomers, or with non-THF-containing benzamides, cannot be assumed to preserve target potency, selectivity, or physicochemical compatibility in assays and lead optimization campaigns.

Head-to-Head Comparative Evidence: Quantitative Differentiation of 4-Nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide from Its Closest Analogs


Para vs. Ortho Nitro Positioning: Predicted Electronic and Steric Differentiation Between 4-Nitro and 2-Nitro Regioisomers

The target compound and its ortho regioisomer (2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide, CAS 331845-96-6) share an identical molecular formula (C12H14N2O4) and molecular weight (250.25 g/mol) but differ critically in the position of the nitro substituent on the benzamide ring . In the target compound, the para-nitro group is conjugated with the amide carbonyl, enabling resonance withdrawal of electron density across the aromatic system; in contrast, the ortho-nitro group in the comparator introduces steric hindrance around the amide bond and engages in intramolecular hydrogen bonding with the amide N–H, altering the conformational ensemble accessible to the molecule . This positional difference is predicted to result in a ~0.5–1.0 log unit shift in acidity (predicted pKa for target: 12.89 ± 0.46) and distinct hydrogen-bond acceptor/donor profiles, which directly impact molecular recognition by zinc-dependent enzymes such as HDACs where the benzamide moiety functions as a zinc-binding group (ZBG). Researchers selecting between these isomers for SAR studies must account for these non-interchangeable electronic and steric features.

regioisomerism electronic effects medicinal chemistry structure-activity relationship

Purity Specification Benchmarking: Vendor-Resolved Quantitative Purity Ranges for Procurement Decision-Making

Commercially available batches of the target compound exhibit documented purity specifications ranging from 95% (AKSci) to 97% (Leyan) , with additional vendors such as Fluorochem and CymitQuimica offering the compound at research-grade purity . In contrast, the ortho isomer (2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide, CAS 331845-96-6) is also available at 95% purity from suppliers such as Bidepharm , indicating similar synthetic accessibility and purification benchmarks for both regioisomers. However, the dinitro analog 3,5-bisnitro-N-(tetrahydrofuran-2-ylmethyl)benzamide, which carries two electron-withdrawing nitro groups, is chemically distinct (MW 295.25 g/mol) and is not directly comparable in terms of purity specifications due to divergent synthetic routes . For procurement purposes, the target compound offers a well-defined purity window (95–97%) that supports reproducible SAR studies without the need for additional in-house purification.

chemical procurement purity analysis vendor comparison quality control

Predicted Physicochemical Property Profile: Boiling Point and Density Differentiation from Non-THF Benzamide Scaffolds

The target compound features a tetrahydrofuran (THF) ring that is absent in simpler 4-nitrobenzamide analogs such as 4-nitrobenzamide (CAS 619-80-7, MW 166.14 g/mol) [1]. This structural feature increases the molecular weight to 250.25 g/mol and introduces an additional hydrogen-bond-accepting oxygen atom, which is predicted to influence boiling point and solubility. The target compound has a predicted boiling point of 472.9 ± 20.0 °C and a density of 1.267 ± 0.06 g/cm³ , whereas 4-nitrobenzamide, lacking the THF moiety, has a reported melting point of 199–201 °C and a significantly lower boiling point . The THF-containing side chain in the target compound is expected to enhance solubility in ethereal and moderately polar organic solvents (e.g., THF, dioxane, ethyl acetate) compared to the parent 4-nitrobenzamide, which is largely soluble only in DMF or DMSO. This differential solubility profile facilitates solution-phase chemistry applications, such as amide coupling or nitro reduction reactions, where the target compound can be handled in a wider range of solvent systems.

physicochemical properties drug-likeness boiling point density solubility prediction

Patent-Cited Activity in Cell Differentiation: Potential Differentiation-Inducing Benzamide Scaffold Referenced in Patent Literature

Patent literature, including US20040147569 ('Cell differentiation inducer'), describes benzamide derivatives bearing nitro and heterocyclic substituents as agents capable of arresting proliferation of undifferentiated cells and inducing their differentiation toward the monocyte/macrophage lineage [1][2]. While these patents do not provide IC50 values specifically for the target compound, the structural class encompassing 4-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide is explicitly claimed as exhibiting differentiation-inducing activity relevant to anticancer and anti-psoriatic therapeutic strategies. In contrast, simpler 4-nitrobenzamide analogs without the N-substituted tetrahydrofuran moiety are not prominently featured in these differentiation-inducer patents, implying that the THF-containing side chain contributes to the pharmacological phenotype. This patent-derived evidence supports the selection of the target compound as a biologically relevant scaffold for phenotypic screening in oncology and dermatology research programs, particularly where HDAC inhibition-mediated differentiation is the hypothesized mechanism.

cell differentiation anticancer epigenetics benzamide derivatives patent pharmacology

Synthetic Accessibility and Building Block Utility: Comparative Reduction Chemistry of the 4-Nitro Group

The para-nitro group in the target compound can be selectively reduced to the corresponding 4-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide using standard reducing agents (e.g., H2/Pd-C, SnCl2, or Na2S2O4), providing a versatile aniline intermediate for further derivatization . This reduction chemistry is equally applicable to the ortho isomer (CAS 331845-96-6, yielding 2-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide); however, the para-amino product offers distinct synthetic advantages: the resulting 4-amino group is sterically accessible for subsequent acylation, sulfonylation, or diazotization reactions, whereas the ortho-amino product may suffer from steric congestion and intramolecular hydrogen bonding that can impede derivatization efficiency . Additionally, the target compound's para-nitro group exhibits a distinct reduction potential compared to the ortho isomer due to differences in resonance stabilization of the nitro radical anion intermediate, which can translate into differential reaction rates and yields under catalytic hydrogenation conditions. Quantitative kinetic data for this specific compound are not available in the public literature, but the electronic principles governing para- vs. ortho-nitro reduction are well-established in physical organic chemistry [1].

synthetic chemistry nitro reduction building block amine synthesis medicinal chemistry

Procurement-Relevant Application Scenarios for 4-Nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide in Drug Discovery and Chemical Biology


Epigenetic Probe Development: HDAC and NNMT Inhibitor SAR Campaigns Using the 4-Nitrobenzamide Pharmacophore

The 4-nitro substitution pattern in the target compound positions it as a candidate zinc-binding group (ZBG) for class I HDAC enzymes, where the para-nitro group's electronic properties modulate the benzamide's ability to coordinate the catalytic zinc ion. Combined with the THF-containing side chain that can explore the enzyme's surface recognition groove, this scaffold is suitable for iterative SAR optimization in HDAC1/2/3 inhibitor programs, building on established benzamide-based HDAC inhibitor chemotypes such as entinostat (MS-275) and chidamide [1]. Similarly, the compound's structural features align with reported NNMT inhibitor pharmacophores, where the 4-nitrobenzamide moiety engages the nicotinamide-binding pocket . Procurement of high-purity (≥97%) material is recommended for enzymatic assays (HDAC-Glo, fluorescence polarization) to minimize false positives from impurities.

Antitubercular Drug Discovery: N-Alkyl Nitrobenzamide Scaffold for DprE1 Inhibition

Recent medicinal chemistry campaigns have identified N-alkyl nitrobenzamides as simplified analogs of known DprE1 inhibitors, an essential Mycobacterium tuberculosis enzyme [2]. The target compound, featuring a 4-nitro group and a cyclic ether (THF) N-substituent, maps onto the general scaffold described by Pais et al. (2024) for antimycobacterial N-alkyl nitrobenzamides, where structural modifications to the N-substituent significantly impact MIC values (as low as 16 ng/mL for optimized 3,5-dinitro derivatives) [3]. The 4-nitro mono-substituted scaffold offers a starting point for exploring para-substituted analogs, with the THF ring providing a conformationally constrained, heteroatom-containing side chain distinct from the linear alkyl chains studied in the reference series. Researchers should source the compound at ≥95% purity for MIC determination against M. tuberculosis H37Rv in 7H9 broth microdilution assays.

Chemical Biology Tool Compound: Precursor for 4-Amino-THF-Benzamide Probe Synthesis

The para-nitro group in the target compound serves as a latent amino functionality that can be unmasked via chemoselective reduction to yield 4-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide, a bifunctional intermediate bearing both a nucleophilic aniline and a hydrogen-bond-capable THF-amide motif . This amino derivative can be elaborated into photoaffinity probes, biotinylated affinity reagents, or fluorescent conjugates for target identification studies (e.g., chemical proteomics, cellular thermal shift assays). The steric accessibility of the para-amino group ensures efficient conjugation chemistry with NHS-esters, isothiocyanates, or sulfonyl chlorides, providing a strategic advantage over the ortho-amino isomer. For probe synthesis, procurement of the compound at gram scale (1–5 g) from suppliers such as Fluorochem or CymitQuimica is practical for multi-step derivatization workflows.

Differentiation-Inducing Agent Screening in Oncology Phenotypic Assays

Patent literature (US20040147569, US5773474) explicitly claims benzamide derivatives encompassing the target compound's structural class as inducers of terminal differentiation in undifferentiated cancer cells, with potential application in acute myeloid leukemia (AML) and psoriasis models [4]. While direct IC50/EC50 data for this specific compound are not publicly available, the structural precedent supports its inclusion in phenotypic screening cascades alongside reference compounds such as MS-275 (entinostat) in U937, HL-60, or NB4 cell lines, with readouts including CD11b/CD14 surface marker expression, nitroblue tetrazolium (NBT) reduction, and morphological assessment of monocytic differentiation. The compound should be procured at the highest available purity (97%) for cell-based assays to mitigate cytotoxicity artifacts from impurities.

Quote Request

Request a Quote for 4-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.